(2S)-5-amino-2-[[(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13,16-dibenzyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoic acid
(2S)-5-amino-2-[[(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13,16-dibenzyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoic acid
Brand Name:
Vulcanchem
CAS No.:
102146-01-0
VCID:
VC20745607
InChI:
InChI=1S/C43H59N11O11S2/c44-17-7-13-28(43(64)65)49-41(62)33-14-8-18-54(33)42(63)32-23-67-66-22-26(45)36(57)50-29(19-24-9-3-1-4-10-24)39(60)51-30(20-25-11-5-2-6-12-25)38(59)48-27(15-16-34(46)55)37(58)52-31(21-35(47)56)40(61)53-32/h1-6,9-12,26-33H,7-8,13-23,44-45H2,(H2,46,55)(H2,47,56)(H,48,59)(H,49,62)(H,50,57)(H,51,60)(H,52,58)(H,53,61)(H,64,65)/t26-,27-,28-,29-,30-,31-,32-,33-/m0/s1
SMILES:
C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=CC=C4)N)C(=O)NC(CCCN)C(=O)O
Molecular Formula:
C43H59N11O11S2
Molecular Weight:
970.1 g/mol
(2S)-5-amino-2-[[(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13,16-dibenzyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoic acid
CAS No.: 102146-01-0
Cat. No.: VC20745607
Molecular Formula: C43H59N11O11S2
Molecular Weight: 970.1 g/mol
* For research use only. Not for human or veterinary use.
![(2S)-5-amino-2-[[(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13,16-dibenzyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoic acid - 102146-01-0](/images/no_structure.jpg)
CAS No. | 102146-01-0 |
---|---|
Molecular Formula | C43H59N11O11S2 |
Molecular Weight | 970.1 g/mol |
IUPAC Name | (2S)-5-amino-2-[[(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13,16-dibenzyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoic acid |
Standard InChI | InChI=1S/C43H59N11O11S2/c44-17-7-13-28(43(64)65)49-41(62)33-14-8-18-54(33)42(63)32-23-67-66-22-26(45)36(57)50-29(19-24-9-3-1-4-10-24)39(60)51-30(20-25-11-5-2-6-12-25)38(59)48-27(15-16-34(46)55)37(58)52-31(21-35(47)56)40(61)53-32/h1-6,9-12,26-33H,7-8,13-23,44-45H2,(H2,46,55)(H2,47,56)(H,48,59)(H,49,62)(H,50,57)(H,51,60)(H,52,58)(H,53,61)(H,64,65)/t26-,27-,28-,29-,30-,31-,32-,33-/m0/s1 |
Standard InChI Key | DBSFWUHPLRTTIQ-DKTXOJPGSA-N |
Isomeric SMILES | C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=CC=C4)N)C(=O)N[C@@H](CCCN)C(=O)O |
SMILES | C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=CC=C4)N)C(=O)NC(CCCN)C(=O)O |
Canonical SMILES | C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=CC=C4)N)C(=O)NC(CCCN)C(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume